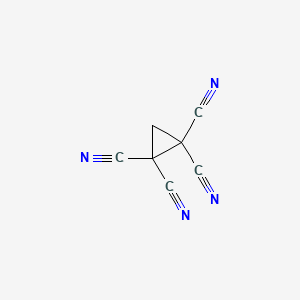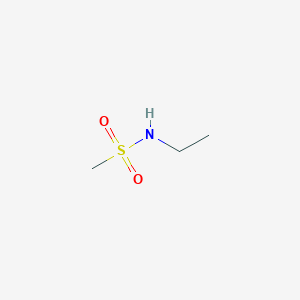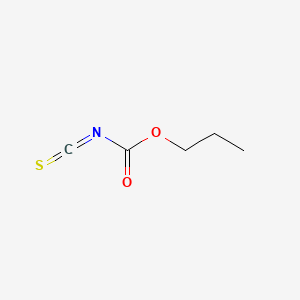
cyclopropane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane-1,1,2,2-tetracarbonitrile, also known as 1,1,2,2-tetracyanocyclopropane, is an organic compound with the molecular formula C₇H₂N₄. It is characterized by a cyclopropane ring substituted with four cyano groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropane-1,1,2,2-tetracarbonitrile can be synthesized through a solvent-free, one-pot process. This involves the reaction of aromatic aldehydes and dialdehydes with malononitrile, cyanogen bromide, and solid sodium ethoxide by milling. This method is advantageous due to its easy workup, mild reaction conditions, and excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the solvent-free, one-pot synthesis method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Cyclopropanation Reactions: The compound can be used in cyclopropanation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include cyanogen bromide, malononitrile, and sodium ethoxide. These reactions are typically carried out under solvent-free conditions using milling techniques .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with aromatic aldehydes can yield pentasubstituted cyclopropanes .
Aplicaciones Científicas De Investigación
Cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation . The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl methyl bromide: Similar in structure but with different substituents.
3-(4-(Bromomethyl)phenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Another derivative with bromomethyl and phenyl groups.
Uniqueness
This compound is unique due to its four cyano groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
2424-32-0 |
|---|---|
Fórmula molecular |
C7H2N4 |
Peso molecular |
142.12 g/mol |
Nombre IUPAC |
cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C7H2N4/c8-2-6(3-9)1-7(6,4-10)5-11/h1H2 |
Clave InChI |
PSDKLXIWEMMSLZ-UHFFFAOYSA-N |
SMILES |
C1C(C1(C#N)C#N)(C#N)C#N |
SMILES canónico |
C1C(C1(C#N)C#N)(C#N)C#N |
| 2424-32-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















amino}benzoate](/img/structure/B3050137.png)
